molecular formula C10H7N5O B11890292 2-(Pyridin-4-yl)-1H-purin-6(9H)-one

2-(Pyridin-4-yl)-1H-purin-6(9H)-one

Cat. No.: B11890292
M. Wt: 213.20 g/mol
InChI Key: VDWLVBALZODFEP-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)-1H-purin-6(9H)-one is a heterocyclic compound that features a pyridine ring fused to a purine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to nucleotides, which are the building blocks of DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-yl)-1H-purin-6(9H)-one typically involves the condensation of a pyridine derivative with a purine precursor. One common method involves the reaction of 4-chloropyridine with 6-amino-1H-purine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-yl)-1H-purin-6(9H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced purine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(Pyridin-4-yl)-1H-purin-6(9H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential role in modulating biological pathways and enzyme activities.

    Medicine: Investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yl)-1H-purin-6(9H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. Additionally, its structural similarity to nucleotides allows it to interfere with DNA and RNA synthesis, making it a potential candidate for antiviral and anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-2-yl)-1H-purin-6(9H)-one
  • 2-(Pyridin-3-yl)-1H-purin-6(9H)-one
  • 4-(Pyridin-4-yl)thiazol-2-amine

Uniqueness

2-(Pyridin-4-yl)-1H-purin-6(9H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry.

Biological Activity

2-(Pyridin-4-yl)-1H-purin-6(9H)-one is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structural features suggest possible interactions with various biological targets, making it a candidate for further investigation.

Chemical Structure and Properties

The compound features a purine base with a pyridine ring substituted at the 4-position. This unique structure may contribute to its biological activity by influencing its binding affinity and specificity towards molecular targets.

Biological Activity

Anticancer Activity : Recent studies have demonstrated that purine derivatives, including this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines, indicating their potential as therapeutic agents. In one study, derivatives with modifications at the purine scaffold exhibited inhibitory activity against Bcr-Abl1 kinase, which is crucial in chronic myeloid leukemia treatment .

Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes. For example, it can interact with kinases involved in signal transduction pathways, which are often dysregulated in cancer and inflammatory diseases. Structure-activity relationship (SAR) studies indicate that modifications on the purine ring can enhance inhibitory potency against these targets .

Antiviral Potential : There is also emerging evidence that purine derivatives may possess antiviral properties. Compounds similar to this compound have been evaluated for their ability to inhibit viral replication, suggesting a broader spectrum of biological activity beyond anticancer effects .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Interaction : The compound may act as a competitive inhibitor of kinases by mimicking ATP, thereby disrupting normal signaling pathways.
  • Nucleic Acid Binding : Its structural similarity to nucleobases allows it to potentially interact with DNA or RNA, affecting transcription and replication processes.

Case Studies and Research Findings

Several studies have documented the biological activities of related purine compounds:

StudyCompoundBiological ActivityKey Findings
Compound 7AnticancerIC50 values of 2.27 µM against K562 cells
Compound 10Kinase InhibitionInhibitory activity against Bcr-Abl1 kinase
Various derivativesAntiviralInhibition of viral replication in vitro

Properties

Molecular Formula

C10H7N5O

Molecular Weight

213.20 g/mol

IUPAC Name

2-pyridin-4-yl-1,7-dihydropurin-6-one

InChI

InChI=1S/C10H7N5O/c16-10-7-9(13-5-12-7)14-8(15-10)6-1-3-11-4-2-6/h1-5H,(H2,12,13,14,15,16)

InChI Key

VDWLVBALZODFEP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NC3=C(C(=O)N2)NC=N3

Origin of Product

United States

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